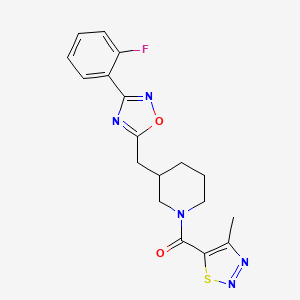

![molecular formula C15H12BrN3O2 B2363602 2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034238-30-5](/img/structure/B2363602.png)

2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

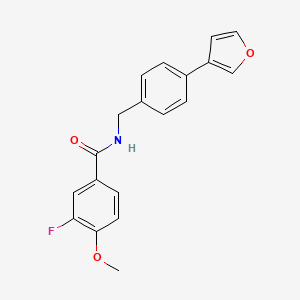

“2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide” is a complex organic compound. It contains a bromine atom, a methoxy group, and a pyrazolo[1,5-a]pyridin-5-yl group attached to a benzamide core . This compound is likely to be a part of a larger family of pyrazolo[1,5-a]pyrimidines, which are purine analogues . These compounds have been found to have beneficial properties as antimetabolites in purine biochemical reactions .

Synthesis Analysis

The synthesis of such compounds often involves reactions of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . Additionally, 1,3,4-thiadiazoles and 1,3-thiazoles can be obtained from 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone and some reagents such as hydrazonoyl chlorides and halo ketones .Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Applications De Recherche Scientifique

Fluorescent Molecules for Studying Intracellular Processes

The compound is part of a family of pyrazolo[1,5-a]pyrimidines (PPs) that have been identified as strategic compounds for optical applications . These fluorescent molecules are crucial tools for studying the dynamics of intracellular processes .

Chemosensors

The PPs, including the compound , can be used as chemosensors . Their heteroatoms (B, N, O or S) make them potential chelating agents for ions .

Organic Materials Progress Tracking

The PPs can be used to track the progress of organic materials . They have tunable photophysical properties and simpler and greener synthetic methodology .

Solid-State Emitters

The PPs bearing simple aryl groups allow good solid-state emission intensities . This means they can be designed as solid-state emitters by proper structural selection .

Anti-Tubercular Agents

Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are structurally similar to the compound , have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Inhibitors of Phosphodiesterase 10A (PDE10A)

Compounds with a pyrazole core, like the one , have been found to exhibit PDE10A inhibitory activity . This enzyme is involved in various neurological disorders, making these compounds potential candidates for drug development .

Mécanisme D'action

Target of Action

The compound 2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are known to exhibit a broad range of biological activities . .

Mode of Action

Pyrazolo[1,5-a]pyrimidines are known to interact with various biological targets, leading to changes in cellular processes . The specific interaction of this compound with its target would depend on the nature of the target and the specific structural features of the compound.

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines are known to interact with various biological targets, potentially affecting multiple biochemical pathways .

Result of Action

Pyrazolo[1,5-a]pyrimidines are known to exhibit a broad range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular levels .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .

Propriétés

IUPAC Name |

2-bromo-5-methoxy-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3O2/c1-21-12-2-3-14(16)13(9-12)15(20)18-10-5-7-19-11(8-10)4-6-17-19/h2-9H,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZDRPFAEODMGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NC2=CC3=CC=NN3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline](/img/structure/B2363520.png)

![N-([2,3'-bifuran]-5-ylmethyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2363521.png)

![methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2363527.png)

![2-{4-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]phenyl}acetonitrile](/img/structure/B2363528.png)

![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2363533.png)

![5-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B2363538.png)

![1-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2363539.png)